Ethyl 4-(4-iodophenoxy)butanoate
Description
Ethyl 4-(4-iodophenoxy)butanoate is an ester derivative featuring a butanoate backbone substituted with a 4-iodophenoxy group. These compounds are typically synthesized via nucleophilic substitution or esterification reactions, often involving bromo or cyano precursors in polar aprotic solvents like DMF or THF, followed by purification via column chromatography . The iodine substituent in this compound is expected to confer distinct electronic and steric properties compared to halogens like bromine or electron-withdrawing groups like cyano, influencing its reactivity and applications in pharmaceutical or materials science research.
Properties
Molecular Formula |
C12H15IO3 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
ethyl 4-(4-iodophenoxy)butanoate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
InChI Key |
AHCJOXLPLALFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-iodophenoxy)butanoate typically involves the esterification of 4-(4-Iodophenoxy)butyric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-(4-Iodophenoxy)butyric acid+EthanolAcid Catalyst4-(4-Iodophenoxy)butyric acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-iodophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 4-(4-Iodophenoxy)butyric acid and ethanol.
Reduction: 4-(4-Iodophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-iodophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-iodophenoxy)butanoate depends on its specific application. In biological systems, the compound may interact with cellular targets through its iodophenoxy group, which can facilitate binding to proteins or enzymes. The ester linkage can also undergo hydrolysis, releasing the active carboxylic acid, which may exert biological effects through various pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the para position of the phenoxy group significantly alters molecular weight, polarity, and spectroscopic signatures. Key analogs include:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
